4-Hydroxy-3-isopropylbenzaldehyde

Beschreibung

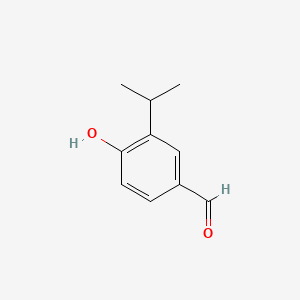

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-3-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPMBMHNTAAHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 3 Isopropylbenzaldehyde

Established Synthetic Pathways for 4-Hydroxy-3-isopropylbenzaldehyde (B154294)

4-Hydroxy-3-isopropylbenzaldehyde, a significant chemical intermediate, can be synthesized through various established pathways. These methods primarily involve the transformation of readily available precursors.

Synthesis via Ozonolysis of 3-Hydroxy-4-isopropylstilbene

A notable method for the preparation of 4-hydroxy-3-isopropylbenzaldehyde involves the ozonolysis of 3-hydroxy-4-isopropylstilbene. This process begins with the dehydrogenation of benzalpiperitone using palladium-charcoal, which yields a mixture of 3-hydroxy-4-isopropylstilbene and 3-hydroxy-4-isopropyldibenzyl. publish.csiro.au The stilbene (B7821643) can then be isolated and subjected to ozonolysis.

The ozonolysis of 3-hydroxy-4-isopropylstilbene can be carried out directly in a solution of ethanolic sulphuric acid at 0°C. This procedure has been shown to produce 4-hydroxy-3-isopropylbenzaldehyde in good yield. publish.csiro.au The reaction proceeds by the cleavage of the carbon-carbon double bond in the stilbene, leading to the formation of the desired benzaldehyde (B42025) derivative and benzaldehyde as a byproduct. publish.csiro.au

Investigation of Biosynthetic Pathways and Precursors (e.g., Putative Intermediate in Thymol (B1683141) Degradation)

The biosynthesis of 4-hydroxy-3-isopropylbenzaldehyde is an area of active research, with particular interest in its role as a potential intermediate in the degradation of thymol. While direct evidence for a specific biosynthetic pathway remains under investigation, the structural relationship between thymol (2-isopropyl-5-methylphenol) and 4-hydroxy-3-isopropylbenzaldehyde suggests a plausible biological connection. The degradation of thymol could hypothetically proceed through a series of enzymatic oxidations and rearrangements to yield the aldehyde. Further research is needed to elucidate the specific enzymes and intermediate steps involved in this putative pathway.

Development of Novel Synthetic Approaches

The development of new and improved methods for the synthesis of 4-hydroxy-3-isopropylbenzaldehyde is driven by the need for more efficient, selective, and environmentally friendly processes.

Regioselective Functionalization Strategies

Regioselective functionalization is a key strategy in the synthesis of specifically substituted aromatic compounds like 4-hydroxy-3-isopropylbenzaldehyde. This approach focuses on directing chemical reactions to a particular position on the benzene (B151609) ring. For instance, in the synthesis of related hydroxybenzaldehydes, regioselective protection of hydroxyl groups is a common tactic. mdpi.comresearchgate.net This involves temporarily blocking one hydroxyl group to allow for the selective reaction of another. While specific examples for 4-hydroxy-3-isopropylbenzaldehyde are not extensively detailed in the provided search results, the principles of regioselective protection of catechols bearing electron-withdrawing groups are well-established and could be applied. mdpi.comresearchgate.net For example, the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553) can be selectively protected using various alkyl halides in the presence of a base. mdpi.comresearchgate.net A similar strategy could potentially be adapted for precursors of 4-hydroxy-3-isopropylbenzaldehyde.

Derivatization Reactions of the 4-Hydroxy-3-isopropylbenzaldehyde Moiety

The aldehyde and hydroxyl functional groups of 4-hydroxy-3-isopropylbenzaldehyde allow for a variety of derivatization reactions, leading to a wide range of other compounds. These reactions are crucial for creating new molecules with potentially different biological or chemical properties.

Common derivatization reactions include the formation of Schiff bases, esters, and ethers. Schiff bases are formed by the reaction of the aldehyde group with primary amines. researchgate.net The hydroxyl group can be converted into an ester through reaction with an acyl chloride or a carboxylic acid. libretexts.org Etherification of the hydroxyl group is another common transformation. google.com These derivatization reactions are fundamental in medicinal chemistry and material science for modifying the properties of a lead compound. libretexts.orgresearchgate.net For example, the synthesis of aroyl hydrazones from 4-hydroxy-3-methoxy-benzaldehyde demonstrates how the aldehyde functionality can be used to create more complex molecules with specific activities. rsc.org

Below is a table summarizing some potential derivatization reactions:

| Functional Group | Reagent | Product Type |

| Aldehyde | Primary Amine | Schiff Base |

| Hydroxyl | Acyl Chloride | Ester |

| Hydroxyl | Alkyl Halide | Ether |

Formation of Hydrazone Derivatives, including 2,4-Dinitrophenylhydrazone

Hydrazones are a class of organic compounds characterized by the C=N-NH₂ structure, formed through the condensation reaction of an aldehyde or ketone with hydrazine (B178648) or its substituted derivatives. The reaction of 4-Hydroxy-3-isopropylbenzaldehyde with a hydrazine derivative is a classic example of nucleophilic addition-elimination. wikipedia.org

The most well-known derivative in this class is the 2,4-dinitrophenylhydrazone. The reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), often referred to as Brady's reagent, is a reliable method for the qualitative identification of aldehydes and ketones. wikipedia.org A positive test is indicated by the formation of a colored precipitate—typically yellow, orange, or red. wikipedia.org For 4-Hydroxy-3-isopropylbenzaldehyde, this reaction proceeds by the nucleophilic attack of the terminal amine group of DNPH on the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to yield the corresponding (E)-2-((2,4-dinitrophenyl)hydrazono)methyl)-2-isopropylphenol. wikipedia.orgyoutube.com The general synthesis is achieved by dissolving the aldehyde in a suitable solvent, such as ethanol (B145695), and adding the DNPH solution, often acidified with sulfuric acid. wikipedia.org

The synthesis can be generalized to other substituted hydrazines to create a variety of hydrazone derivatives. These reactions typically involve refluxing the aldehyde with the desired hydrazine in a solvent like ethanol. vjs.ac.vnrsc.org

Table 1: Synthesis of Hydrazone Derivatives

| Reactant | Product | General Conditions |

|---|---|---|

| 2,4-Dinitrophenylhydrazine | (E)-2-((2,4-dinitrophenyl)hydrazono)methyl)-2-isopropylphenol | Acidified ethanol, Room temperature |

| Hydrazine Hydrate | 2-((Hydrazinylidene)methyl)-6-isopropylphenol | Ethanol, Reflux |

| Phenylhydrazine | 2-Isopropyl-6-((2-phenylhydrazinylidene)methyl)phenol | Ethanol, Reflux |

Synthesis of Semicarbazone Derivatives

Similar to hydrazones, semicarbazones are derivatives of aldehydes and ketones formed by a condensation reaction with semicarbazide (B1199961). sathyabama.ac.insathyabama.ac.in These reactions are valuable for identifying and characterizing carbonyl compounds. The synthesis of a semicarbazone from 4-Hydroxy-3-isopropylbenzaldehyde involves the reaction of the aldehyde with semicarbazide hydrochloride, often in the presence of a base like sodium acetate (B1210297) to liberate the free semicarbazide. geneseo.edu

The reaction proceeds via nucleophilic addition of the primary amine group of semicarbazide to the carbonyl group of the aldehyde, followed by dehydration to form the C=N bond. youtube.comgeneseo.edu The synthesis is generally carried out in an aqueous ethanol solution and may proceed at room temperature, although gentle heating can be used to increase the reaction rate. sathyabama.ac.in Recent studies have also explored greener synthetic routes using alternative solvents like ethyl lactate (B86563) and dimethyl isosorbide (B1672297) to improve the environmental profile of the synthesis. geneseo.edu

Table 2: Synthesis of Semicarbazone

| Reactants | Product | General Conditions |

|---|---|---|

| 4-Hydroxy-3-isopropylbenzaldehyde, Semicarbazide Hydrochloride, Sodium Acetate | 2-(4-Hydroxy-3-isopropylbenzylidene)hydrazine-1-carboxamide | Aqueous ethanol, Room temperature or gentle heat |

Condensation Reactions for Schiff Base Formation

Schiff bases, containing the characteristic azomethine or imine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. science.govscience.gov This reaction is a cornerstone of organic synthesis due to its simplicity and the diverse applications of the resulting products. The formation of a Schiff base from 4-Hydroxy-3-isopropylbenzaldehyde is a reversible reaction that can be catalyzed by either an acid or a base. nih.govnih.gov

The reaction mechanism involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. nih.gov This initial addition forms a charged intermediate which then undergoes a proton transfer to yield a neutral carbinolamine. nih.gov Subsequent elimination of a water molecule, often facilitated by acid catalysis which protonates the hydroxyl group to make it a better leaving group, results in the formation of the stable imine bond. youtube.comnih.gov A wide variety of primary amines can be used, leading to a diverse library of Schiff base derivatives. science.govscience.gov

Table 3: Schiff Base Formation

| Reactants | Product Class | General Conditions |

|---|---|---|

| 4-Hydroxy-3-isopropylbenzaldehyde, Primary Amine (R-NH₂) | N-(4-Hydroxy-3-isopropylbenzylidene)alkan- or arylamine | Ethanol or Methanol (B129727), Reflux, often with catalytic acid |

Further Functional Group Interconversions of Hydroxyl and Aldehyde Groups

The presence of both a hydroxyl group and an aldehyde group on the aromatic ring allows for a range of functional group interconversions, making 4-Hydroxy-3-isopropylbenzaldehyde a versatile building block.

Hydroxyl Group Transformations:

Etherification: The phenolic hydroxyl group can be converted into an ether via the Williamson ether synthesis. vjs.ac.vn This involves deprotonating the phenol (B47542) with a base (e.g., K₂CO₃) followed by reaction with an alkyl halide.

Esterification: The hydroxyl group can be acylated using an acid chloride or anhydride (B1165640) in the presence of a base to form the corresponding ester.

Conversion to Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a sulfonate ester. ub.edu These esters are excellent leaving groups in nucleophilic substitution reactions. ub.eduvanderbilt.edu

Aldehyde Group Transformations:

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or silver oxide (Tollens' reagent).

Reduction: The aldehyde can be reduced to a primary alcohol (4-hydroxymethyl-2-isopropylphenol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Conversion to Nitrile: The aldehyde can be converted to an oxime using hydroxylamine, which can then be dehydrated with reagents like phosphorus pentoxide (P₂O₅) to yield the corresponding nitrile. vanderbilt.edu

Aldol (B89426) Condensation: The aldehyde can act as an electrophile in aldol condensation reactions with enolizable ketones or aldehydes, such as propanal, to form α,β-unsaturated carbonyl compounds. researchgate.net

Table 4: Summary of Functional Group Interconversions

| Functional Group | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Hydroxyl (-OH) | Alkyl halide, Base (e.g., K₂CO₃) | Ether (-OR) |

| Hydroxyl (-OH) | TsCl, Pyridine | Tosylate (-OTs) |

| Aldehyde (-CHO) | KMnO₄ or Tollens' Reagent | Carboxylic Acid (-COOH) |

| Aldehyde (-CHO) | NaBH₄ or LiAlH₄ | Primary Alcohol (-CH₂OH) |

Mechanistic Investigations of Reaction Pathways Involving 4-Hydroxy-3-isopropylbenzaldehyde

The primary reaction pathways involving the aldehyde functional group of 4-Hydroxy-3-isopropylbenzaldehyde—namely the formation of hydrazones, semicarbazones, and Schiff bases—share a common mechanistic foundation: nucleophilic addition-elimination . wikipedia.orgnih.gov

The mechanism can be detailed in the following steps:

Nucleophilic Attack: The reaction initiates with the attack of the nucleophilic nitrogen atom from the amine derivative (hydrazine, semicarbazide, or primary amine) on the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. nih.gov

Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom, resulting in a neutral aminoalcohol intermediate, also known as a carbinolamine. nih.gov

Protonation of the Hydroxyl Group: In acid-catalyzed conditions, the hydroxyl group of the carbinolamine is protonated by the acid catalyst. This converts the hydroxyl group into a much better leaving group: water. youtube.com

Elimination of Water: The lone pair of electrons on the nitrogen atom forms a double bond with the carbon, expelling the water molecule. youtube.com

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final imine, hydrazone, or semicarbazone product.

For aldol condensation pathways, the mechanism involves the formation of a nucleophilic enolate from a donor carbonyl compound, which then attacks the electrophilic carbonyl carbon of 4-Hydroxy-3-isopropylbenzaldehyde. nih.govresearchgate.net This is followed by a dehydration step to yield the characteristic α,β-unsaturated product. The mechanisms for functional group interconversions, such as SN2 reactions for halide formation from sulfonate esters or hydride attack in aldehyde reductions, follow well-established principles of organic chemistry. vanderbilt.edu

Spectroscopic and Advanced Analytical Characterization of 4 Hydroxy 3 Isopropylbenzaldehyde and Its Derivatives

Challenges and Approaches in Obtaining Crystalline Forms of 4-Hydroxy-3-isopropylbenzaldehyde (B154294) for Solid-State Analysis

The acquisition of high-quality single crystals of 4-Hydroxy-3-isopropylbenzaldehyde suitable for solid-state analysis, such as X-ray crystallography, can present notable challenges. The presence of impurities, often resinous by-products from its synthesis, can significantly impede or even entirely prevent crystallization. These impurities can act as crystal growth inhibitors or lead to the formation of very fine, poorly-defined crystals that are unsuitable for diffraction studies. hmdb.ca

Furthermore, the inherent structural features of the molecule, including the hydroxyl and isopropyl substituents on the benzene (B151609) ring, can influence its packing in the solid state. The interplay of intermolecular forces, such as hydrogen bonding from the hydroxyl group and van der Waals interactions from the isopropyl group, dictates the crystalline lattice. Achieving a well-ordered, single crystalline form often requires a systematic exploration of various crystallization techniques.

Common approaches to overcome these challenges include:

Slow Evaporation: This is a fundamental technique where a saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and promoting the formation of large, well-defined crystals. The choice of solvent is critical and can significantly impact crystal quality.

Vapor Diffusion: This method involves the slow diffusion of a precipitant vapor into a solution of the compound, gradually reducing its solubility and inducing crystallization.

Solvent Layering: Carefully layering a solvent in which the compound is soluble with a miscible solvent in which it is insoluble can create a diffusion gradient at the interface, leading to slow and controlled crystal growth. Current time information in Bangalore, IN.

Seeding: Introducing a tiny, high-quality crystal of the target compound (a seed crystal) into a saturated solution can initiate and guide the growth of larger crystals with the same orientation. Current time information in Bangalore, IN.

Co-crystallization: In cases where the compound itself is difficult to crystallize, forming a co-crystal with another molecule (a co-former) can facilitate the formation of a stable and well-ordered crystalline lattice.

Salt Formation: Conversion of the phenolic hydroxyl group to a salt, for instance, by reaction with a suitable base, can alter the intermolecular interactions and enhance the propensity for crystallization. This approach has been successfully employed for the purification of the related compound, 4-hydroxybenzaldehyde (B117250). hmdb.ca

For instance, in the purification of 4-hydroxybenzaldehyde, crystallization of its sodium salt from an aqueous alkaline solution has been shown to be an effective method to separate it from impurities. hmdb.ca A similar strategy could potentially be applied to 4-Hydroxy-3-isopropylbenzaldehyde. The selection of an appropriate crystallization strategy often involves empirical screening of various solvents, temperatures, and techniques to identify the optimal conditions for obtaining single crystals suitable for solid-state analysis. Current time information in Bangalore, IN.

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Hydroxy-3-isopropylbenzaldehyde, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Hydroxy-3-isopropylbenzaldehyde is expected to exhibit distinct signals corresponding to the different types of protons present.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehydic proton (-CHO) | 9.8 - 10.0 | Singlet | 1H |

| Aromatic protons | 6.9 - 7.8 | Doublets/Singlet | 3H total |

| Methine proton (-CH(CH₃)₂) | 3.0 - 3.5 | Septet | 1H |

| Methyl protons (-CH(CH₃ )₂) | 1.2 - 1.4 | Doublet | 6H |

| Hydroxyl proton (-OH) | 5.0 - 8.0 (variable) | Broad Singlet | 1H |

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Hydroxy-3-isopropylbenzaldehyde.

The aldehydic proton is highly deshielded and appears as a characteristic singlet in the downfield region. The aromatic protons will show splitting patterns dependent on their positions relative to the substituents. The isopropyl group will give rise to a septet for the methine proton and a doublet for the six equivalent methyl protons, a classic signature of this functional group. The chemical shift of the phenolic hydroxyl proton can vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule.

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl carbon (C=O) | 190 - 195 |

| Aromatic carbons | 115 - 160 |

| Isopropyl methine carbon | 25 - 35 |

| Isopropyl methyl carbons | 20 - 25 |

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Hydroxy-3-isopropylbenzaldehyde.

The carbonyl carbon of the aldehyde group is typically found at the most downfield position. The substituted aromatic carbons will have distinct chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing aldehyde group. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum. For comparison, the carbonyl carbon in the related 4-hydroxybenzaldehyde appears at approximately 191 ppm. chemicalbook.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 4-Hydroxy-3-isopropylbenzaldehyde. The IR spectrum will display characteristic absorption bands corresponding to the vibrational modes of these groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=O (aldehyde) | 1670 - 1700 | Stretching |

| C=C (aromatic) | 1500 - 1600 | Stretching |

| C-O (hydroxyl) | 1200 - 1300 | Stretching |

Table 3: Characteristic IR Absorption Bands for 4-Hydroxy-3-isopropylbenzaldehyde.

The broad absorption band in the high-frequency region is indicative of the hydrogen-bonded hydroxyl group. A strong, sharp peak around 1680 cm⁻¹ is a clear indicator of the carbonyl group of the aromatic aldehyde. The presence of both aromatic and aliphatic C-H stretching vibrations further confirms the molecular structure.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation pattern of 4-Hydroxy-3-isopropylbenzaldehyde, which aids in its structural confirmation. The molecular formula of the compound is C₁₀H₁₂O₂, corresponding to a molecular weight of 164.20 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 164. The fragmentation pattern is influenced by the substituents on the aromatic ring. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom and the loss of the formyl group (-CHO).

Predicted Fragmentation Pattern:

| m/z | Fragment Ion | Possible Loss |

| 164 | [C₁₀H₁₂O₂]⁺ | Molecular Ion |

| 163 | [C₁₀H₁₁O₂]⁺ | Loss of H |

| 149 | [C₉H₉O₂]⁺ | Loss of CH₃ |

| 135 | [C₉H₁₁O]⁺ | Loss of CHO |

| 121 | [C₈H₉O]⁺ | Loss of C₃H₇ |

Table 4: Predicted Mass Spectrometry Fragmentation for 4-Hydroxy-3-isopropylbenzaldehyde.

The loss of a methyl group (CH₃) from the isopropyl substituent is a likely fragmentation, leading to a peak at m/z 149. The loss of the entire isopropyl group would result in a fragment at m/z 121. The relative intensities of these fragment ions provide a unique fingerprint for the compound. The PubChem database predicts a collision cross section for the [M+H]⁺ ion of 132.9 Ų. uni.lu

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophore in 4-Hydroxy-3-isopropylbenzaldehyde is the substituted benzene ring conjugated with the carbonyl group.

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the hydroxyl and isopropyl groups as auxochromes will influence the position and intensity of these absorption maxima (λ_max). For comparison, the related compound 4-hydroxybenzaldehyde exhibits a strong π → π* absorption at approximately 285 nm. researchgate.net The spectrum of 4-Hydroxy-3-isopropylbenzaldehyde is anticipated to be similar, with potential shifts due to the electronic effects of the isopropyl group. The study of related phenolic aldehydes like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) shows a λ_max around 310 nm, suggesting that the substitution pattern significantly affects the electronic transitions. researchgate.net

Chromatographic and Other Advanced Analytical Methodologies

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of 4-Hydroxy-3-isopropylbenzaldehyde and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of non-volatile compounds like 4-Hydroxy-3-isopropylbenzaldehyde. Reversed-phase HPLC, typically using a C18 column, is a common approach. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an acidic aqueous buffer is often employed to achieve good separation. sielc.com For instance, a method for the related 4-isopropylbenzaldehyde (B89865) uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Detection is commonly performed using a UV detector set at the λ_max of the compound. HPLC is valuable for assessing the purity of synthetic samples and for quantifying the compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For the analysis of 4-Hydroxy-3-isopropylbenzaldehyde, derivatization of the polar hydroxyl group, for example, by silylation, may be necessary to improve its volatility and chromatographic behavior. nih.gov The gas chromatogram provides the retention time, which is characteristic of the compound under specific conditions, while the mass spectrometer provides a mass spectrum that can be used for definitive identification by comparison with spectral libraries. researchgate.netresearchgate.net PubChem lists GC-MS data for 4-Hydroxy-3-isopropylbenzaldehyde, indicating its amenability to this technique. nih.gov

These advanced analytical methodologies, in concert with spectroscopic techniques, provide a comprehensive characterization of 4-Hydroxy-3-isopropylbenzaldehyde, ensuring its structural integrity and purity for various applications.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. sigmaaldrich.com It is particularly effective for assessing the purity of synthesized 4-Hydroxy-3-isopropylbenzaldehyde and for monitoring its presence in reaction mixtures. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. sigmaaldrich.com

In the analysis of phenolic aldehydes like 4-Hydroxy-3-isopropylbenzaldehyde, reversed-phase HPLC (RP-HPLC) is the most common modality. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. uv.es The elution order is such that non-polar compounds are retained longer on the column. uv.es

Method development for a specific derivative, such as 3-Ethyl-4-hydroxy-5-isopropylbenzaldehyde, often involves using a C18 or a specialized reverse-phase column. sielc.com The mobile phase can be a simple isocratic mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid) added to ensure the phenolic hydroxyl group remains protonated, leading to sharper, more symmetrical peaks. sielc.comsielc.com Purity is determined by integrating the area of the main compound peak and comparing it to the total area of all peaks in the chromatogram. Identification is confirmed by comparing the retention time of the analyte peak with that of a certified reference standard analyzed under identical conditions. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of 4-Hydroxy-3-isopropylbenzaldehyde Derivatives

| Parameter | Description |

| Column | Newcrom R1 (Reverse-Phase) or equivalent C18 column sielc.comsielc.com |

| Mobile Phase | Acetonitrile and Water with Phosphoric or Formic Acid sielc.comsielc.com |

| Detection | UV-Vis Detector (e.g., at 210 nm, 254 nm, or 280 nm) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Purpose | Purity assessment, quantification, reaction monitoring |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like 4-Hydroxy-3-isopropylbenzaldehyde. sigmaaldrich.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of a capillary column. nih.gov The separated components then enter the mass spectrometer, which ionizes them, separates the ions based on their mass-to-charge ratio (m/z), and provides a mass spectrum that serves as a molecular fingerprint. nih.gov

For the analysis of 4-Hydroxy-3-isopropylbenzaldehyde, a common approach involves using a non-polar or mid-polar capillary column (e.g., HP-5MS). nih.gov The analysis begins with the injection of the sample into a heated port to ensure volatilization. The column oven temperature is then increased according to a programmed gradient to facilitate the separation of compounds with different volatilities. nih.gov

The electron ionization (EI) mass spectrum of 4-Hydroxy-3-isopropylbenzaldehyde is characterized by a molecular ion peak ([M]⁺) corresponding to its molecular weight. PubChem lists the monoisotopic mass as 164.083729621 Da. nih.gov The fragmentation pattern is also highly characteristic. Key fragments would likely arise from the loss of the isopropyl group, the formyl group (CHO), or a methyl radical from the isopropyl moiety. The predicted mass spectrum shows significant adducts, such as [M+H]⁺ at m/z 165.09100 and [M-H]⁻ at m/z 163.07644, which are useful in different ionization modes. uni.lu This detailed fragmentation data allows for unambiguous identification of the compound, even in complex matrices. researchgate.net

Table 2: Predicted Mass Spectrometry Data for 4-Hydroxy-3-isopropylbenzaldehyde

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 165.09100 | 132.9 |

| [M+Na]⁺ | 187.07294 | 141.4 |

| [M-H]⁻ | 163.07644 | 135.8 |

| [M]⁺ | 164.08317 | 133.7 |

| Data sourced from PubChem predictions. uni.lu |

X-ray Diffraction (XRD) Analysis of Crystalline Derivatives

The technique works by irradiating a single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a complete electron density map of the unit cell can be constructed, from which the atomic positions are determined.

This analysis reveals critical structural details. For instance, it can confirm the planarity of the benzene ring, the orientation of the aldehyde and isopropyl substituents relative to the ring, and the conformation of the isopropyl group. Furthermore, XRD elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (involving the phenolic hydroxyl group and the aldehyde carbonyl oxygen) and van der Waals forces. This information is invaluable for understanding the physical properties of the solid state and for structure-property relationship studies.

Table 3: Typical Parameters Obtained from Single-Crystal XRD Analysis

| Parameter | Information Provided |

| Crystal System | The symmetry class of the crystal (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry elements present in the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms (in Ångströms). |

| Bond Angles | The angles formed by three connected atoms. |

| Hydrogen Bonding | The geometry and distances of intermolecular hydrogen bonds. |

Theoretical and Computational Studies of 4 Hydroxy 3 Isopropylbenzaldehyde

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the molecular and electronic characteristics of 4-Hydroxy-3-isopropylbenzaldehyde (B154294) and its derivatives.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Hydroxy-3-isopropylbenzaldehyde, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are used to determine its most stable three-dimensional arrangement, known as geometry optimization. mdpi.comresearchgate.net This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. researchgate.net For instance, studies on similar benzaldehyde (B42025) derivatives have shown that the optimized molecular structure can be determined with high accuracy using these methods. mdpi.comresearchgate.net The resulting optimized geometry provides a foundational understanding of the molecule's shape and steric properties.

The energetics of the molecule, including its total energy and stability, are also key outputs of DFT calculations. These energetic parameters are crucial for understanding the molecule's behavior in chemical reactions.

Table 1: Representative Optimized Geometrical Parameters for a Benzaldehyde Derivative (4-hydroxybenzaldehyde) Calculated at the DFT/B3LYP/6-31G(d,p) Level of Theory.

| Parameter | Value |

|---|---|

| Bond Length C1-C2 (Å) | 1.3843 |

| Bond Length C1-C6 (Å) | 1.4065 |

| Bond Angle A(2,1,6) (°) | 120.6882 |

| Bond Angle A(2,1,10) (°) | 121.0305 |

| Dihedral Angle D(6,1,2,3) (°) | -0.0001 |

| Dihedral Angle D(6,1,2,11) (°) | -180.0001 |

This table is based on data for 4-hydroxybenzaldehyde (B117250) as a representative example. researchgate.net The atom numbering corresponds to the standard representation in computational chemistry outputs.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. mdpi.com For benzaldehyde derivatives, the HOMO is typically localized on the benzene (B151609) ring and the hydroxyl group, while the LUMO is often distributed over the aldehyde group and the ring. mdpi.comresearchgate.net This distribution influences the molecule's charge transfer characteristics. dergipark.org.tr The analysis of these orbitals provides insights into the regions of the molecule that are most likely to participate in chemical reactions. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Benzaldehyde Derivative (4-hydroxybenzaldehyde).

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5123 |

| LUMO Energy | -1.7715 |

| Energy Gap (LUMO-HOMO) | 4.7408 |

This table is based on data for 4-hydroxybenzaldehyde as a representative example. mdpi.comresearchgate.net

Prediction of Spectroscopic Parameters

Computational methods, particularly Time-Dependent DFT (TD-DFT), are employed to predict spectroscopic parameters, such as UV-Vis absorption wavelengths and vibrational frequencies (IR and Raman). mdpi.com These theoretical predictions are invaluable for interpreting experimental spectra. For example, TD-DFT calculations can predict the electronic transitions responsible for the absorption bands observed in the UV-Vis spectrum of 4-Hydroxy-3-isopropylbenzaldehyde. mdpi.com The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to confirm the molecular structure and assign specific vibrational modes to functional groups within the molecule.

Table 3: Predicted UV-Vis Spectroscopic Data for a Benzaldehyde Derivative (4-hydroxybenzaldehyde).

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO-1 -> LUMO | 3.9179 | 316.45 | 0.0001 |

| HOMO -> LUMO | 4.7408 | 261.52 | 0.4092 |

| HOMO-2 -> LUMO | 4.8340 | 256.48 | 0.0061 |

This table is based on data for 4-hydroxybenzaldehyde as a representative example. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Furthermore, MD simulations are crucial for investigating intermolecular interactions. By simulating a system containing multiple molecules of 4-Hydroxy-3-isopropylbenzaldehyde, or its interaction with solvent molecules, researchers can gain insights into hydrogen bonding patterns, van der Waals forces, and other non-covalent interactions that govern its condensed-phase properties. These simulations can reveal how the molecules pack in a solid state or how they are solvated in a liquid, which is essential for understanding properties like solubility and crystal structure.

In Silico Modeling for Structure-Reactivity and Structure-Property Relationships

In silico modeling encompasses a range of computational techniques used to predict the reactivity and properties of molecules based on their structure. For 4-Hydroxy-3-isopropylbenzaldehyde, these models can establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR).

By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), it is possible to build mathematical models that correlate these descriptors with specific activities or properties. For instance, the electrophilicity index, calculated from HOMO and LUMO energies, can provide a measure of the molecule's reactivity towards nucleophiles. mdpi.com Similarly, descriptors like the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. mdpi.com These in silico models are valuable for screening potential applications of 4-Hydroxy-3-isopropylbenzaldehyde and for designing new derivatives with enhanced properties.

Advanced Research Applications and Mechanistic Studies of 4 Hydroxy 3 Isopropylbenzaldehyde

Role as a Key Intermediate in Complex Organic Synthesis

4-Hydroxy-3-isopropylbenzaldehyde (B154294) serves as a fundamental starting material for the construction of a wide array of more complex molecular architectures, particularly heterocyclic compounds and bioactive molecules for the pharmaceutical and agrochemical industries. acs.org Its aldehyde and phenol (B47542) functionalities provide reactive sites for numerous classical organic reactions.

Precursor in the Synthesis of Heterocyclic Compounds

The reactivity of 4-hydroxy-3-isopropylbenzaldehyde makes it an ideal precursor for synthesizing various heterocyclic scaffolds, which are central to many areas of chemical and biological research. rsc.orgnih.govgoogle.com Key synthetic transformations include condensation reactions that build the core of these ring systems.

Coumarin Synthesis: Coumarins, a class of benzopyrones, can be synthesized using 4-hydroxy-3-isopropylbenzaldehyde through reactions like the Knoevenagel or Perkin condensations. In the Knoevenagel condensation, the aldehyde reacts with compounds containing active methylene (B1212753) groups, such as malonic acid or its esters, in the presence of a basic catalyst. researchgate.netsigmaaldrich.comwikipedia.orgresearchgate.net This is a well-established route for producing substituted 4-hydroxycoumarins, which are known for their diverse biological activities. wmich.eduresearchgate.netacs.orgmdpi.com

Chalcone (B49325) Synthesis: Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and are readily synthesized via the Claisen-Schmidt condensation. nih.govnumberanalytics.compraxilabs.comtaylorandfrancis.com This reaction involves the base-catalyzed condensation of 4-hydroxy-3-isopropylbenzaldehyde with an appropriate acetophenone. nih.govmagritek.com The resulting chalcones are not only precursors to other heterocycles but also exhibit a wide range of pharmacological properties themselves. wmich.edunih.gov

Schiff Base Formation: The aldehyde group readily condenses with primary amines to form Schiff bases (or imines). acs.orgrsc.orgijcrt.org These compounds are valuable in their own right and as intermediates for the synthesis of other nitrogen-containing heterocycles. mdpi.comresearchgate.net The formation of Schiff bases is often a critical step in the preparation of bioactive molecules and metal-ligand complexes. researchgate.net

Table 1: Synthetic Pathways to Heterocyclic Compounds

| Heterocyclic Class | Key Reaction | Reactants with 4-Hydroxy-3-isopropylbenzaldehyde | Resulting Intermediate/Product |

|---|---|---|---|

| Coumarins | Knoevenagel Condensation | Active methylene compounds (e.g., Malonic Acid) | Substituted Coumarins |

| Chalcones | Claisen-Schmidt Condensation | Acetophenones | Substituted Chalcones |

| Schiff Bases | Condensation | Primary Amines | Imines (Schiff Bases) |

Building Block for Pharmaceuticals and Agrochemicals (Synthetic Pathways)

The heterocyclic and acyclic derivatives of 4-hydroxy-3-isopropylbenzaldehyde are frequently investigated for their potential use as pharmaceuticals and agrochemicals. The structural framework of the parent aldehyde provides a scaffold that can be systematically modified to optimize biological activity.

Pharmaceutical Applications: Chalcones and their derivatives synthesized from substituted benzaldehydes have demonstrated a remarkable spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer properties. acs.orgnih.govnih.gov Similarly, Schiff bases and their metal complexes are explored for their therapeutic potential, showing promising antimicrobial and cytotoxic activities against various cell lines. sigmaaldrich.comrsc.orgresearchgate.net The synthesis of these bioactive molecules often begins with a condensation reaction involving 4-hydroxy-3-isopropylbenzaldehyde, establishing it as a critical building block in medicinal chemistry.

Agrochemical Applications: The structural motifs present in derivatives of 4-hydroxy-3-isopropylbenzaldehyde are also relevant to the agrochemical industry. researchgate.netresearchgate.net For instance, certain classes of herbicides and fungicides are based on structures that can be derived from phenolic aldehydes. wikipedia.orgwikipedia.org The synthesis of 1-alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones, a class of compounds with herbicidal activity, involves the condensation of a substituted benzaldehyde (B42025). wikipedia.org Furthermore, mandelic acid derivatives, which can be produced through the oxidation of corresponding benzaldehydes, have been developed into effective agrochemicals for controlling various plant pathogens. mdpi.com

Table 2: Bioactive Compound Classes Derived from 4-Hydroxy-3-isopropylbenzaldehyde

| Compound Class | Synthetic Precursor | Potential Biological Activity |

|---|---|---|

| Chalcones | 4-Hydroxy-3-isopropylbenzaldehyde + Acetophenone | Antibacterial, Antifungal, Anticancer |

| Schiff Bases | 4-Hydroxy-3-isopropylbenzaldehyde + Primary Amine | Antimicrobial, Anti-inflammatory |

| Coumarins | 4-Hydroxy-3-isopropylbenzaldehyde + Malonic Acid derivative | Anticoagulant, Antioxidant |

| Pyrrolidine-diones | 4-Hydroxy-3-isopropylbenzaldehyde + Pyrrolidine derivative | Herbicidal |

Exploration in Functional Materials Science

The specific arrangement of functional groups in 4-hydroxy-3-isopropylbenzaldehyde suggests its potential utility in the design of novel functional materials, including supramolecular structures and responsive systems.

Integration into Supramolecular Architectures and Assemblies

While specific studies on 4-hydroxy-3-isopropylbenzaldehyde in supramolecular chemistry are not widely reported, its molecular structure provides features conducive to forming organized assemblies. The phenolic hydroxyl group is a potent hydrogen bond donor, while the carbonyl oxygen of the aldehyde is a hydrogen bond acceptor. nih.govrsc.org This dual functionality allows for the formation of robust intermolecular hydrogen-bonded networks, such as dimers or extended chains, which are fundamental to crystal engineering. mdpi.comacs.orgnih.gov The aromatic ring also allows for π–π stacking and C–H···π interactions, which further stabilize multi-dimensional supramolecular structures. nih.govrsc.org These non-covalent interactions are crucial for designing molecular crystals with specific physical properties.

Table 3: Potential Intermolecular Interactions for Supramolecular Assembly

| Interaction Type | Donor Group | Acceptor Group |

|---|---|---|

| Hydrogen Bonding | Phenolic -OH | Carbonyl C=O, Phenolic -OH |

| π–π Stacking | Benzene (B151609) Ring | Benzene Ring |

| C–H···π | Aromatic/Aliphatic C-H | Benzene Ring |

| C–H···O | Aromatic/Aliphatic C-H | Carbonyl C=O |

Development of Responsive Materials (e.g., Photo-switchable components, if directly established for this compound)

Direct research on 4-hydroxy-3-isopropylbenzaldehyde as a component in responsive materials is limited. However, its derivatives, particularly chalcones, are well-known for their photo-responsive behavior. researchgate.netmdpi.com Chalcones can undergo a reversible [2+2] photodimerization reaction upon exposure to UV light. researchgate.net When chalcone moieties are incorporated as side chains in a polymer, this photoreaction can be used to induce photo-cross-linking. acs.org This process can alter the polymer's properties, such as solubility and mechanical strength, making it a photo-responsive material. Such materials have potential applications in photolithography, data storage, and the development of smart coatings. rsc.org Therefore, 4-hydroxy-3-isopropylbenzaldehyde serves as a potential precursor for creating photo-switchable components for advanced materials.

Catalytic Applications in Chemical Transformations

The application of 4-hydroxy-3-isopropylbenzaldehyde in catalysis is primarily realized through its conversion into more complex ligands, most notably Schiff bases. While the aldehyde itself is not typically used as a catalyst, its derivatives can form highly effective metal complexes.

Schiff bases derived from the condensation of 4-hydroxy-3-isopropylbenzaldehyde with various amines can act as versatile chelating ligands for a wide range of transition metal ions. tandfonline.comajrconline.org The resulting Schiff base metal complexes have shown significant catalytic activity in numerous organic reactions, including oxidations, aldol (B89426) condensations, and Henry (nitroaldol) reactions. researchgate.netresearchgate.net The electronic and steric properties of the ligand, influenced by the isopropyl and hydroxyl groups on the aromatic ring, can be fine-tuned to modulate the activity and selectivity of the metal catalyst. This makes 4-hydroxy-3-isopropylbenzaldehyde a valuable starting point for developing new, custom-designed catalysts for fine chemical synthesis.

Mechanistic Investigations of Biological Interactions (Strictly In Vitro and In Silico Focus)

Computational and in vitro methods provide deep insights into how 4-Hydroxy-3-isopropylbenzaldehyde might interact with biological systems at a molecular level, without involving live organisms.

The aldehyde functionality of 4-Hydroxy-3-isopropylbenzaldehyde is a key feature for potential interactions with enzymes. One of the most significant mechanisms is the formation of a Schiff base (an imine) through covalent bonding with the primary amine group of an amino acid residue, typically lysine (B10760008), within an enzyme's active site. nih.gov

This reaction proceeds via a nucleophilic attack by the unprotonated ε-amino group of a lysine residue on the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, resulting in a C=N double bond that covalently links the small molecule to the protein. Such a covalent modification can lead to irreversible inhibition of the enzyme by blocking the active site or inducing a conformational change that renders the enzyme inactive. This mechanism is a well-established mode of action for various aldehyde-containing compounds. nih.gov

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target, such as a receptor. nih.govresearchgate.net A pharmacophore model for a ligand based on the 4-Hydroxy-3-isopropylbenzaldehyde scaffold would include:

A Hydrogen Bond Donor: The phenolic hydroxyl group.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the aldehyde group.

A Hydrophobic Feature: The bulky and nonpolar isopropyl group. nih.gov

These features can be mapped in 3D space and used as a query to screen large virtual databases for other molecules that share the same spatial arrangement of features, potentially identifying novel ligands for a target receptor. nih.gov Molecular docking simulations can then be used to predict the binding orientation and affinity of 4-Hydroxy-3-isopropylbenzaldehyde within a receptor's binding pocket, analyzing interactions with specific amino acid residues. nih.gov

In vitro studies using cell cultures are essential for understanding how a compound might influence cellular signaling pathways. While specific data for 4-Hydroxy-3-isopropylbenzaldehyde is limited, related phenolic aldehydes like syringaldehyde (B56468) have been investigated. nist.gov Such compounds can be evaluated for their effects on pathways related to inflammation, oxidative stress, or cell proliferation in various cell lines (e.g., cancer cells, immune cells).

Experiments would involve treating cells with the compound and measuring changes in key molecular markers. This could include quantifying the expression of specific genes or proteins using techniques like quantitative PCR (qPCR) or Western blotting, or measuring the activity of signaling proteins like kinases. These studies can reveal if the compound activates or inhibits specific pathways, providing mechanistic clues to its potential biological effects.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov For 4-Hydroxy-3-isopropylbenzaldehyde, a QSAR model would use calculated molecular descriptors as independent variables to predict a specific biological activity (e.g., enzyme inhibition, receptor binding affinity). researchgate.net

Key descriptors for this molecule would include:

Topological descriptors: Describing the atomic connectivity and shape.

Electronic descriptors: Quantifying the distribution of electrons, such as partial charges on the hydroxyl and aldehyde groups.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (LogP), which for this molecule is influenced by the isopropyl group. nih.gov

By building a model from a series of related compounds with known activities, QSAR can predict the activity of new or untested molecules and provide insight into which structural features are most important for the desired biological effect. nih.gov

Table 2: Selected Calculated Molecular Descriptors for 4-Hydroxy-3-isopropylbenzaldehyde for Use in QSAR Modeling

| Descriptor Type | Descriptor Name | Calculated Value | Significance in QSAR |

| Physicochemical | XLogP3 | 2.5 | Predicts hydrophobicity and membrane permeability. |

| Topological | Topological Polar Surface Area (TPSA) | 37.3 Ų | Relates to hydrogen bonding potential and transport properties. |

| Molecular Weight | Exact Mass | 164.0837 g/mol | Influences overall size and diffusion characteristics. |

| Structural | Rotatable Bond Count | 2 | Describes molecular flexibility. |

| Structural | Hydrogen Bond Donor Count | 1 | Quantifies potential for H-bond donation (from -OH). |

| Structural | Hydrogen Bond Acceptor Count | 2 | Quantifies potential for H-bond acceptance (from -OH, -CHO). |

This interactive table presents key molecular descriptors for 4-Hydroxy-3-isopropylbenzaldehyde, which are fundamental inputs for developing QSAR models to predict biological activity. Data sourced from PubChem. nih.gov

Conclusion and Future Research Directions

Summary of Current Academic Understanding and Discoveries Regarding 4-Hydroxy-3-isopropylbenzaldehyde (B154294)

4-Hydroxy-3-isopropylbenzaldehyde, a substituted benzaldehyde (B42025), has been the subject of various scientific investigations to elucidate its chemical nature, synthesis, and biological potential. The current understanding of this compound is built upon a foundation of chemical synthesis and characterization, exploration of its natural origins, and evaluation of its biological activities.

The synthesis of 4-hydroxy-3-isopropylbenzaldehyde can be achieved through various chemical routes. One common method involves the formylation of 2-isopropylphenol. Another approach is the oxidation of 4-hydroxy-3-isopropylbenzyl alcohol. More complex synthetic strategies have also been developed, including a process starting from para-cymene, which involves electrochemical methoxylation to form an acetal (B89532) intermediate, followed by hydrolysis to the aldehyde. google.com These synthetic methods provide the necessary quantities of the compound for further research and potential industrial application.

Chemically, 4-hydroxy-3-isopropylbenzaldehyde is characterized by the presence of a hydroxyl group and an isopropyl group on the benzene (B151609) ring, ortho and meta to the aldehyde functional group, respectively. nih.govsigmaaldrich.com This substitution pattern influences its physical and chemical properties, including its reactivity and spectral characteristics. Spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry, have been used to confirm its structure. nih.govnih.gov

The biosynthesis of related compounds offers insights into potential natural pathways. For instance, the anaerobic degradation of p-cymene (B1678584) by certain bacteria involves the formation of 4-isopropylbenzyl alcohol and 4-isopropylbenzaldehyde (B89865). biocrick.com While the direct biosynthesis of 4-hydroxy-3-isopropylbenzaldehyde is not extensively documented, the enzymatic transformation of related phenolic compounds is a known biological process. For example, the biosynthesis of 4-hydroxybenzylideneacetone involves the aldol (B89426) condensation of 4-hydroxybenzaldehyde (B117250) and acetone, catalyzed by enzymes. mdpi.com

The biological activities of 4-hydroxy-3-isopropylbenzaldehyde and its derivatives have been a significant area of research. Studies have demonstrated its potential as an antimicrobial and antioxidant agent. nih.gov The antimicrobial properties have been evaluated against various bacteria and fungi. For instance, the related compound 2-hydroxy-4-methoxybenzaldehyde (B30951) has shown significant antimicrobial activity. nih.gov The antioxidant potential is attributed to the phenolic hydroxyl group, which can scavenge free radicals. nih.govnih.gov

In terms of industrial applications, while specific large-scale uses for 4-hydroxy-3-isopropylbenzaldehyde are not widely documented, related benzaldehydes are utilized in the fragrance and flavor industries. thegoodscentscompany.comscjohnson.com For example, cuminaldehyde (4-isopropylbenzaldehyde) is a component of essential oils used in perfumes. nih.govwikipedia.org The structural similarity suggests potential applications for 4-hydroxy-3-isopropylbenzaldehyde in these sectors, pending further evaluation of its organoleptic properties.

Identification of Critical Knowledge Gaps and Underexplored Research Avenues

Despite the existing knowledge, there are several critical gaps and underexplored areas in the research of 4-hydroxy-3-isopropylbenzaldehyde.

Biosynthesis and Natural Occurrence: While the biosynthesis of related compounds has been studied, the specific enzymatic pathways leading to the formation of 4-hydroxy-3-isopropylbenzaldehyde in nature remain largely unknown. A significant knowledge gap exists in identifying the plant species, microorganisms, or other natural sources that produce this specific compound. Systematic screening of essential oils and plant extracts for its presence is an important and underexplored research avenue.

Mechanism of Biological Activity: The precise mechanisms underlying the observed antimicrobial and antioxidant activities of 4-hydroxy-3-isopropylbenzaldehyde are not fully elucidated. For its antimicrobial action, further studies are needed to identify the specific cellular targets and molecular interactions. Similarly, a deeper understanding of its antioxidant mechanism, including its ability to modulate cellular antioxidant enzymes and signaling pathways, is required.

Pharmacokinetics and Metabolism: There is a lack of information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of 4-hydroxy-3-isopropylbenzaldehyde in biological systems. Understanding its metabolic fate is crucial for assessing its potential for any therapeutic or industrial application.

Toxicological Profile: Comprehensive toxicological studies are necessary to establish a complete safety profile for 4-hydroxy-3-isopropylbenzaldehyde. While some related compounds have undergone toxicological evaluation, specific data for this molecule is scarce.

Industrial Applications: The potential industrial applications of 4-hydroxy-3-isopropylbenzaldehyde remain largely untapped. Research into its use as a fragrance ingredient, a flavoring agent, a polymer precursor, or an intermediate in the synthesis of other valuable chemicals is warranted.

Prospective Methodological Advances and Interdisciplinary Research Opportunities

Future research on 4-hydroxy-3-isopropylbenzaldehyde can benefit significantly from methodological advances and interdisciplinary collaborations.

Advanced Analytical Techniques: The use of advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and multi-dimensional NMR spectroscopy, can aid in the unambiguous identification and quantification of 4-hydroxy-3-isopropylbenzaldehyde in complex natural matrices.

Metabolomics and Genomics: "Omics" technologies, including metabolomics and genomics, can be employed to investigate the biosynthesis of 4-hydroxy-3-isopropylbenzaldehyde. By analyzing the metabolome and genome of potential producer organisms, the genes and enzymes involved in its biosynthetic pathway can be identified.

Computational Modeling: Molecular docking and quantum chemical calculations can provide insights into the interactions of 4-hydroxy-3-isopropylbenzaldehyde with biological targets, such as microbial enzymes or antioxidant proteins. This can help in understanding its mechanism of action and in designing more potent derivatives.

Biocatalysis and Metabolic Engineering: Once the biosynthetic pathway is elucidated, metabolic engineering of microorganisms could be explored for the sustainable and scalable production of 4-hydroxy-3-isopropylbenzaldehyde. Biocatalytic methods, using isolated enzymes or whole-cell systems, could also be developed for its synthesis under mild and environmentally friendly conditions. mdpi.com

Interdisciplinary Research: Collaboration between chemists, biologists, pharmacologists, and material scientists will be crucial to fully explore the potential of this compound. For instance, chemists can synthesize novel derivatives, biologists can evaluate their enhanced biological activities, pharmacologists can study their in vivo efficacy and safety, and material scientists can investigate their incorporation into new materials.

By addressing the identified knowledge gaps and leveraging advanced methodologies, future research will undoubtedly uncover new and exciting aspects of 4-hydroxy-3-isopropylbenzaldehyde, paving the way for its potential application in various scientific and industrial fields.

Q & A

Q. How can structural analogs improve the interpretation of 4-Hydroxy-3-isopropylbenzaldehyde’s reactivity?

- Answer: Compare with:

- 4-Hydroxy-3-methoxybenzaldehyde (vanillin): Assess electronic effects of isopropyl vs. methoxy groups on aldehyde reactivity .

- 3-Isopropylsalicylaldehyde: Study steric hindrance impacts on nucleophilic addition reactions .

Use DFT calculations (Gaussian 16) to model transition states and validate experimental kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.